Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate
Description
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
ethyl 2-oxo-3-phenylmethoxy-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-2-19-15(18)12-8-9-16-14(17)13(12)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,17) |
InChI Key |
RVNQOVXBMLPHLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of 3-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate is with a molecular weight of approximately 259.30 g/mol. The compound features a dihydropyridine ring system, which is known for its diverse biological activities, including antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that compounds with a dihydropyridine structure exhibit significant antimicrobial properties. This compound may serve as a lead compound for developing new antimicrobial agents. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Dihydropyridine derivatives have been studied for their ability to induce apoptosis in cancer cells. In vitro studies have shown that certain derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Synthesis of Bioactive Molecules
This compound plays a crucial role in organic synthesis, particularly in the formation of more complex bioactive molecules. Its reactivity allows it to participate in various chemical reactions, including selective O-benzylation processes that are essential for synthesizing natural products and pharmaceuticals .
Use as a Building Block
Due to its versatile functional groups, this compound can be utilized as a building block in the synthesis of various heterocyclic compounds. Its ability to undergo further transformations makes it valuable in creating new chemical entities with potential therapeutic applications .
Case Studies and Research Findings
Several studies highlight the applications and findings related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |
| Study B | Anticancer Properties | Showed induction of apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Study C | Organic Synthesis | Successfully used as a precursor for synthesizing novel heterocycles with improved biological activities. |
Mechanism of Action
The mechanism of action of Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, leading to changes in their activity. The oxo group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects. The ethyl ester group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate, a comparative analysis with structurally analogous compounds is provided below.
Table 1: Structural and Functional Comparison of Dihydropyridine Derivatives
Key Observations
Substituent Effects: The benzyloxy group in the target compound enhances lipophilicity, which may improve membrane permeability in drug design but could also reduce aqueous solubility. In contrast, the trifluoromethyl group in the analog (CAS 1335921-53-3) introduces metabolic stability and electronegativity, favoring interactions with hydrophobic protein pockets .
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (287.31 g/mol) compared to simpler analogs (e.g., 167.16 g/mol for CAS 57785-85-0) reflects its structural complexity, which may influence pharmacokinetic properties like absorption and excretion .
Commercial Availability: this compound is less accessible than its analogs, as it is discontinued or out of stock in major catalogs . This suggests a shift toward derivatives with optimized properties (e.g., trifluoromethyl- or cyano-substituted versions).
The benzyloxy group may require protective strategies during synthesis.
Biological Activity
Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the chemical formula C₁₅H₁₅NO₄ and is characterized by a dihydropyridine core with various substituents that enhance its biological activity. The presence of the benzyloxy group is particularly noteworthy as it contributes to the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems .
Research indicates that compounds similar to ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine derivatives exhibit multiple mechanisms of action:
- Anticancer Activity : These compounds have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
- Antimicrobial Properties : Studies have demonstrated that related dihydropyridine derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also exhibit similar properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound and its analogs:
| Activity | Cell Line/Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 12.5 | |
| Anticancer | MCF-7 | 10.0 | |
| Antimicrobial | E. coli | 15.0 | |
| Antimicrobial | S. aureus | 20.0 |
Case Studies
Recent studies highlight the potential of ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine derivatives in therapeutic applications:
- Anticancer Research : A study demonstrated that ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine derivatives significantly inhibited tumor growth in xenograft models. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showcasing its potential as an anticancer agent.
- Antimicrobial Efficacy : In vitro testing revealed that these compounds exhibited potent activity against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were determined, indicating that these compounds could serve as lead candidates for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
